molecular formula C5H16ClNSi B181854 2-(Trimethylsilyl)ethanamine hydrochloride CAS No. 18135-30-3

2-(Trimethylsilyl)ethanamine hydrochloride

Cat. No. B181854
CAS RN: 18135-30-3
M. Wt: 153.72 g/mol
InChI Key: OECFYIVZLPNYAX-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethanamine is a compound with the molecular formula C5H15NSi . It is also known by other names such as 2-(Trimethylsilyl)ethanamin, Ethanamine, 2-(trimethylsilyl)-, and (2-aminoethyl)trimethylsilane . It is used as a protecting reagent for carboxyl and phosphate groups and is used to synthesize Teoc-protected amines via alcoholysis of the corresponding isocyanates .


Synthesis Analysis

The synthesis of 2-(Trimethylsilyl)ethanamine involves the reaction of 2-(trimethylsilyl)ethanamine and pyridine in dichloromethane, which is then added to a solution of 2,4,6-tris(t-butyl)phenyl chloroformate in dichloromethane . The reaction occurs through an SN2-like mechanism with the alcohol attacking a trialkyl-substitued silicon atom .


Molecular Structure Analysis

The molecular formula of 2-(Trimethylsilyl)ethanamine is C5H15NSi, with an average mass of 117.265 Da and a monoisotopic mass of 117.097374 Da .


Chemical Reactions Analysis

2-(Trimethylsilyl)ethanamine is involved in the formation of trialkylsilyl ethers, a common method for protecting an alcohol . The reaction with a chlorotrialkylsilane forms a trialkylsilyl ether, which no longer has the fairly acidic OH proton as the alcohol group has been changed (protected) .

Scientific Research Applications

  • Biocidal and Corrosion Inhibition : 2-(Decylthio)ethanamine hydrochloride, a compound related to 2-(Trimethylsilyl)ethanamine hydrochloride, is noted for its multifunctional biocidal properties and corrosion inhibition in various water systems. It's effective against bacteria, fungi, and algae, and also exhibits biofilm inhibition properties (Walter & Cooke, 1997).

  • Synthesis and Chemical Reactions : The compound finds use in synthetic chemistry, as demonstrated by its role in preparing 1,2-bis[bis(trimethylsilyl)methylchlorophosphino]ethane and the further reactions it undergoes to yield complex products with potential applications in various chemical domains (Ionkin & Marshall, 2003).

  • Chromatography and Compound Characterization : It's used in the treatment of compounds like 2-acetamido-2-deoxy-α-D-glucose for their conversion to stable and volatile derivatives, enabling their separation and analysis through gas–liquid partition chromatography (Perry, 1964).

  • Palladium-catalyzed Aminations : 2-(Trimethylsilyl)ethanesulfonyl amide, a derivative of the compound, is used as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and aryl chlorides. This has significant implications in synthesizing anilines with sensitive functional groups (Anjanappa et al., 2008).

  • Synthesis of Biogenic Amine Analogs : It has been used in the synthesis of 2-(4-azulenyl)ethanamine derivatives, nonbenzenoid analogs of biologically active amines. The enzyme activity of some of these products was investigated, revealing potential biological implications (Kurokawa, 1983).

  • Organocatalysis and SOMO Catalysis : It's involved in the preparation of (2R,5S)‐2‐t‐butyl‐3,5‐dimethylimidazolidin‐4‐one, which has applications in organocatalysis and SOMO catalysis, indicating its potential in complex organic synthesis (Graham et al., 2012).

  • Carboxyl Protecting Group in Synthesis : The compound has been used as a carboxyl protecting group in the synthesis of complex molecules like curvularin, demonstrating its utility in synthetic organic chemistry (Gerlach, 1977).

  • Silylation of Nitriles : In the presence of magnesium and basic solvents, derivatives of 2-(Trimethylsilyl)ethanamine hydrochloride react with certain nitriles, indicating its use in silylation reactions and synthesis of organometallic compounds (Bolourtchian et al., 1971).

  • Phase Transfer Catalysis : It's been used in phase transfer catalysis for the preparation of trimethylsilyl ethers, a method that has broad implications in organic synthesis (Lissel & Weiffen, 1981).

Safety And Hazards

The safety data sheet for a similar compound, ethylamine, indicates that it is extremely flammable and contains gas under pressure, which may explode if heated . It causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

Currently, 2-(Trimethylsilyl)ethanamine hydrochloride is available for experimental and research use . As research progresses, new applications and uses for this compound may be discovered.

properties

IUPAC Name

2-trimethylsilylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NSi.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECFYIVZLPNYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600221
Record name 2-(Trimethylsilyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)ethanamine hydrochloride

CAS RN

18135-30-3
Record name 2-(Trimethylsilyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethyl)trimethylsilane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Thakkalapally, V Benin - Tetrahedron, 2005 - Elsevier
The present report describes the preparation and characterization of several N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates, designed as precursors to thermally unstable secondary N-…
Number of citations: 12 www.sciencedirect.com

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